D-Allonamide, 2,3:5,6-dianhydro- (9CI)
Description
D-Allonamide, 2,3:5,6-dianhydro- (9CI) is a dianhydro sugar alcohol derivative characterized by the removal of two water molecules from D-allonamide, resulting in two epoxide (anhydro) rings at the 2,3- and 5,6-positions. The 9CI designation refers to its classification under the Chemical Abstracts Service (CAS) registry system, which standardizes chemical nomenclature. These compounds are typically studied for their conformational rigidity and reactivity, which make them candidates for biomedical and chemical research .
Properties
CAS No. |
157598-79-3 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.141 |
IUPAC Name |
(2R,3R)-3-[(R)-hydroxy-[(2R)-oxiran-2-yl]methyl]oxirane-2-carboxamide |
InChI |
InChI=1S/C6H9NO4/c7-6(9)5-4(11-5)3(8)2-1-10-2/h2-5,8H,1H2,(H2,7,9)/t2-,3-,4-,5-/m1/s1 |
InChI Key |
VVNAMFIDTHGYCF-TXICZTDVSA-N |
SMILES |
C1C(O1)C(C2C(O2)C(=O)N)O |
Synonyms |
D-Allonamide, 2,3:5,6-dianhydro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Differences:
Anhydro Ring Positions :
- D-Allonamide and D-Glucitol dianhydro derivatives share 2,3:5,6 anhydro positions, which confer distinct stereochemical constraints compared to 1,2:5,6-anhydro derivatives like dianhydrogalactitol. These positional differences influence reactivity and biological interactions. For example, 1,2:5,6-dianhydrogalactitol’s epoxide groups are more accessible for nucleophilic attack, enhancing its DNA alkylation capacity .
Oxygen Content :
- Dianhydrogalactitol (C₆H₁₀O₈) has a higher oxygen content than D-Glucitol dianhydro (C₆H₁₀O₄), suggesting differences in polarity and solubility. This impacts pharmacokinetics, as seen in dianhydrogalactitol’s ability to cross the blood-brain barrier for glioblastoma treatment .
Biological Activity :
- Dianhydrogalactitol is clinically validated as an alkylating agent, while D-Glucitol and D-Allonamide analogs are less studied in therapeutic contexts. Fluorescence studies of 9CI analogs (e.g., compound 2 derivatives) suggest that structural modifications influence DNA G-quadruplex binding, which is critical for anticancer activity .
Fluorescence and DNA Interaction
Evidence from fluorescence response studies of 9CI analogs (e.g., compound 2 derivatives) indicates that the dianhydro structure stabilizes interactions with G-quadruplex DNA via π-π stacking. However, substituents on the anhydro rings modulate specificity. For instance, bulkier groups reduce fluorescence quenching, suggesting that D-Allonamide’s unmodified structure may favor stronger DNA binding compared to substituted analogs .
Toxicity and Regulatory Status
Dianhydrogalactitol (NSC 132313) has FDA tolerances revoked for certain uses, highlighting its narrow therapeutic index. Conversely, pesticide-related 9CI compounds (e.g., etobenzanid) exhibit different toxicity profiles, emphasizing the need for compound-specific safety evaluations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
